molecular formula C35H39N7O7 B13063885 2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine

2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine

Cat. No.: B13063885
M. Wt: 669.7 g/mol
InChI Key: CNZMWJKORGNZNL-DWCTZGTLSA-N
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Description

5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a dimethylformamide (DMF) group at the N2 position, and a methyl group at the 2’-hydroxyl position of guanosine. These modifications enhance the stability and functionality of the nucleoside, making it valuable in various biochemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Mechanism of Action

The mechanism of action of 5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE involves its incorporation into oligonucleotides, where it enhances stability and binding affinity. The DMT group protects the 5’-hydroxyl group during synthesis, preventing unwanted reactions. The DMF group at the N2 position increases the compound’s resistance to enzymatic degradation, while the methyl group at the 2’-hydroxyl position enhances binding affinity to complementary nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-N2-DIMETHYLFORMAMIDE-2’-O-METHYL-GUANOSINE is unique due to its specific combination of protective groups and modifications, which provide enhanced stability and functionality compared to similar compounds. The presence of the DMF group at the N2 position is particularly noteworthy, as it offers increased resistance to enzymatic degradation .

Properties

Molecular Formula

C35H39N7O7

Molecular Weight

669.7 g/mol

IUPAC Name

2-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-1,1-dimethylguanidine

InChI

InChI=1S/C35H39N7O7/c1-41(2)33(36)40-34-38-30-27(31(44)39-34)37-20-42(30)32-29(47-5)28(43)26(49-32)19-48-35(21-9-7-6-8-10-21,22-11-15-24(45-3)16-12-22)23-13-17-25(46-4)18-14-23/h6-18,20,26,28-29,32,43H,19H2,1-5H3,(H3,36,38,39,40,44)/t26-,28-,29-,32-/m1/s1

InChI Key

CNZMWJKORGNZNL-DWCTZGTLSA-N

Isomeric SMILES

CN(C)/C(=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)/N

Canonical SMILES

CN(C)C(=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC)N

Origin of Product

United States

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